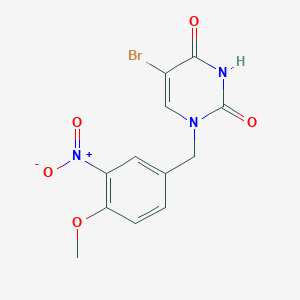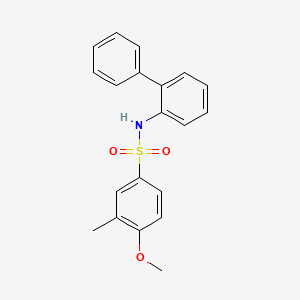![molecular formula C19H21BrN2O2S B3535761 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide](/img/structure/B3535761.png)
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide
描述
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound is a member of the thioamide family and has been synthesized using various methods.
作用机制
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is not fully understood. However, it is believed that the compound acts by disrupting cellular processes in bacteria and fungi, leading to their death. In cancer cells, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide have been studied in various experiments. In one study, it was found to have a toxic effect on the liver and kidneys of rats. However, this effect was observed only at high doses, and no adverse effects were observed at lower doses.
实验室实验的优点和局限性
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide in lab experiments is its ability to inhibit the growth of bacteria, fungi, and cancer cells. This makes it a useful compound for studying the mechanisms of action of these organisms and for developing new treatments for diseases.
One of the limitations of using this compound in lab experiments is its toxicity at high doses. Care must be taken to ensure that the compound is used at safe doses to avoid adverse effects.
未来方向
There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide. One area of interest is the development of new treatments for bacterial and fungal infections. Another area of interest is the development of new cancer treatments. The compound could also be studied for its potential use as a pesticide in agriculture and for its potential use in water treatment.
Conclusion:
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, and insecticidal properties. It has also shown promising results in inhibiting the growth of cancer cells and in removing heavy metals from contaminated water. However, care must be taken to ensure that the compound is used at safe doses to avoid adverse effects. There are several future directions for the study of this compound, including the development of new treatments for bacterial and fungal infections, cancer, and its potential use in agriculture and water treatment.
科学研究应用
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the areas of interest is medicine, where this compound has been found to have antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells.
In agriculture, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential use as a pesticide. It has been found to have insecticidal properties and has shown effectiveness in controlling pests in crops.
In environmental science, this compound has been studied for its potential use in water treatment. It has been found to have adsorption properties and has shown effectiveness in removing heavy metals from contaminated water.
属性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(cyclohexylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)24-12-17(23)22-19(25)21-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLESJEZSPHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B3535682.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3535702.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-furamide](/img/structure/B3535710.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![3-({[(2,3-dichlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B3535725.png)

![2-bromo-N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3535734.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3535759.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3535772.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3535784.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3535791.png)